SB-267268, identified by the Chemical Abstracts Service number 205678-26-8, is a selective and nonpeptidic antagonist of the integrins alpha(v)beta3 and alpha(v)beta5. Integrins are transmembrane receptors that play a crucial role in cell-extracellular matrix adhesion, which is vital for various biological processes, including angiogenesis. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by pathological angiogenesis, such as retinopathy of prematurity and certain cancers.
The synthesis of SB-267268 can be achieved through several organic chemistry techniques that focus on constructing its complex molecular structure. For instance, standard synthetic methods may involve multi-step reactions including deprotection steps and salt formation to yield the final product. The compound can be synthesized by first deprotecting an intermediate compound and then converting it into a pharmaceutically acceptable salt through reaction with suitable acids or bases .
The synthesis typically employs reagents that facilitate specific reactions, such as RGD-containing matrix proteins for receptor binding assays. The reaction conditions are critical for achieving high yields and purity. For example, the use of inert solvents like dichloromethane or tetrahydrofuran during deprotection steps is common to ensure optimal reaction environments .
The molecular structure of SB-267268 features multiple functional groups that contribute to its biological activity. The compound contains a naphthyridine core structure with various substituents that enhance its binding affinity to integrins. The stereochemistry of the molecule is also significant, as specific enantiomers may exhibit different levels of activity against target integrins.
SB-267268 primarily undergoes binding reactions with integrins alpha(v)beta3 and alpha(v)beta5, forming stable complexes that inhibit these integrins' functions. Under physiological conditions, it does not typically engage in oxidation or reduction reactions, which simplifies its application in biological studies.
The major products formed from the interaction of SB-267268 with integrins are stable complexes that effectively reduce angiogenesis and vascular endothelial growth factor expression. These interactions can be quantitatively assessed using receptor binding assays to determine the potency of SB-267268 at nanomolar concentrations.
SB-267268 operates by selectively inhibiting the activity of integrins alpha(v)beta3 and alpha(v)beta5. By binding to these receptors, it prevents their interaction with extracellular matrix proteins necessary for cell adhesion and migration. This inhibition leads to a reduction in angiogenesis—an essential process for tumor growth and metastasis—as well as decreased vascular endothelial growth factor expression . The detailed mechanism involves conformational changes in the integrin structure upon antagonist binding, disrupting downstream signaling pathways associated with cell survival and proliferation.
SB-267268 is characterized by its solid-state form, which can exist in crystalline or amorphous states depending on the synthesis conditions used. Its solubility profile is influenced by the molecular structure and presence of functional groups that can interact with solvents.
The compound exhibits stability under physiological conditions but requires careful handling due to its reactivity towards certain reagents during synthesis. Its chemical properties allow it to function effectively as a receptor antagonist without undergoing significant degradation during biological assays .
SB-267268 has been extensively studied for its potential applications in scientific research, particularly in fields related to oncology and ophthalmology. Its ability to inhibit pathological angiogenesis makes it a promising candidate for developing therapies aimed at treating diseases characterized by excessive blood vessel growth, such as certain cancers and retinal disorders like retinopathy of prematurity . Ongoing research continues to explore its efficacy in various preclinical models, paving the way for potential clinical applications.
SB-267268 is a synthetic RGD-mimetic compound designed as a competitive antagonist of αvβ3 and αvβ5 integrins. It binds to the extracellular ligand-binding pocket of these integrins, directly competing with native extracellular matrix (ECM) proteins containing the Arg-Gly-Asp (RGD) motif, such as fibronectin and vitronectin [1] [9]. The antagonism occurs through occupancy of the metal ion-dependent adhesion site (MIDAS) in the integrin β-subunit, which is critical for coordinating divalent cations (Mg²⁺/Mn²⁺) necessary for RGD recognition [1] [5]. This binding prevents the conformational shift from a bent (inactive) to an extended (active) integrin conformation, thereby inhibiting outside-in signaling pathways that mediate angiogenesis, cell migration, and survival [1] [6].
Biochemical studies confirm that SB-267268 exhibits surmountable inhibition, where increasing concentrations of native ligands can partially overcome its blockade, consistent with reversible competitive antagonism [3] [6]. Surface plasmon resonance (SPR) analyses demonstrate rapid association and dissociation kinetics (half-life <2 minutes), allowing transient but potent suppression of integrin activation windows [6].
Table 1: Key Pharmacodynamic Properties of SB-267268
Property | Value/Observation | Experimental Method |
---|---|---|
Mechanism | Competitive RGD displacement | Radioligand binding assay |
Target Integrins | αvβ3, αvβ5 | Cell adhesion inhibition assay |
Binding Kinetics | Rapid association/dissociation (t₁/₂ <2 min) | Surface plasmon resonance (SPR) |
Conformational Effect | Locks integrin in low-affinity bent state | Analytical ultracentrifugation |
SB-267268 demonstrates high selectivity for αvβ3 and αvβ5 over other RGD-recognizing integrins. In radioligand binding assays, SB-267268 exhibits sub-nanomolar affinity for αvβ3 (IC₅₀ = 0.6 nM) and αvβ5 (IC₅₀ = 1.2 nM), while showing significantly reduced potency against αvβ6 (IC₅₀ >100 nM), αvβ8 (IC₅₀ >500 nM), and α5β1 (IC₅₀ = 320 nM) [1] [3]. This selectivity profile is attributed to its optimized stereochemistry and auxiliary pharmacophore interactions beyond the core RGD sequence [1].
Notably, SB-267268 displays minimal cross-reactivity with the platelet integrin αIIbβ3 (IC₅₀ >1,000 nM), reducing risks of hemostatic disturbances [3]. This distinguishes it from earlier RGD mimetics like eptifibatide, which target αIIbβ3 [6]. Functional assays in retinal endothelial cells confirm that SB-267268 inhibits vitronectin-driven angiogenesis (mediated by αvβ5) and osteopontin-induced migration (mediated by αvβ3), without affecting fibronectin-dependent processes involving α5β1 [4].
Table 2: Selectivity Profile of SB-267268 Across RGD Integrins
Integrin Subtype | IC₅₀ (nM) | Primary Ligand | Cellular Function Impacted |
---|---|---|---|
αvβ3 | 0.6 | Vitronectin | Osteoclast migration, angiogenesis |
αvβ5 | 1.2 | Osteopontin | VEGF-driven angiogenesis |
α5β1 | 320 | Fibronectin | Extracellular matrix assembly |
αvβ6 | >100 | Fibronectin | TGF-β activation, fibrosis |
αIIbβ3 | >1,000 | Fibrinogen | Platelet aggregation |
The high-affinity binding of SB-267268 to αvβ3/αvβ5 is governed by three structural elements:
Core RGD Pharmacophore: The arginine-mimetic guanidinyl group coordinates with the β-subunit MIDAS domain via a bidentate salt bridge with Asp218 (αvβ3 numbering), while the aspartic acid-mimetic carboxylate binds to MIDAS-associated metal ions (Mn²⁺/Mg²⁺) [1] [5]. This mimics native RGD ligation but with enhanced steric complementarity.
Hydrophobic Auxiliary Groups: A benzodiazepine-derived scaffold extends into the specificity-determining loop (SDL) of the β3/β5 subunits, forming van der Waals contacts with residues like Tyr122 and Arg214. This displaces water molecules from the hydrophobic pocket, increasing binding entropy [1] [9].
β-Subunit Allostery: Molecular dynamics simulations reveal that SB-267268 stabilizes the closed conformation of the β3/β5 hybrid domain, preventing the outward swing required for full integrin activation. This contrasts with partial agonists like cilengitide, which permit intermediate conformations [5] [10].
Comparative modeling shows that the weaker activity against αvβ6 stems from steric clashes with the β6 SDL, which possesses a distinctive Pro153 insertion absent in β3/β5 [3]. Similarly, the Lys125 residue in β1 (α5β1) disrupts electrostatic complementarity with the compound’s auxiliary groups [10].
Table 3: Structural Features Influencing SB-267268 Binding Affinity
Structural Element | Role in αvβ3/αvβ5 Binding | Effect on Other Integrins |
---|---|---|
Guanidinyl group | Salt bridge with β3-Asp218 | Conserved in RGD integrins |
Carboxylate | MIDAS metal ion chelation | Conserved in RGD integrins |
Benzodiazepine scaffold | Hydrophobic packing in β3/β5 SDL pocket | Steric clash with β6-Pro153 |
N-alkyl substituent | Stabilizes closed β3-hybrid domain | Disrupted by β1-Lys125 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: